4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt

Description

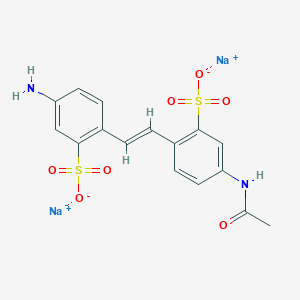

4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt (CAS: 78211-74-2) is a stilbene-derived compound characterized by two sulfonic acid groups, an acetamido group at position 4, and an amino group at position 4' of the central stilbene backbone. Its disodium salt form enhances solubility in aqueous solutions, making it suitable for biochemical and analytical applications. This compound is primarily utilized in research settings, including protein modification studies and redox regulation assays, where its reactive groups enable covalent binding to thiols or participation in disulfide bond analysis .

Properties

IUPAC Name |

disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b3-2+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULVWJNDBWGSCZ-WTVBWJGASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2Na2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stilbene Backbone Construction

The stilbene scaffold is constructed via a Wittig-Horner reaction or Heck coupling , with 4-nitrostilbene-2-sulfonic acid as a common intermediate. For example, 4-nitrostilbene derivatives are prepared by reacting 4-nitrobenzaldehyde with sulfonated benzyl phosphonium ylides under basic conditions. This step requires precise control of reaction temperature (60–80°C) and stoichiometric ratios to minimize isomerization.

Sulfonation and Reduction

Sulfonation is achieved using fuming sulfuric acid (20–30% SO3) at 50–60°C, introducing sulfonic acid groups at the 2- and 2'-positions of the stilbene. Subsequent reduction of the nitro group to an amine employs catalytic hydrogenation (H2/Pd-C) or stoichiometric sodium dithionite (Na2S2O4) in aqueous ethanol. The choice of reductant impacts yield: hydrogenation achieves 85–90% conversion, while dithionite offers 75–80% efficiency but lower cost.

Acetylation and Salt Formation

The amine group undergoes acetylation using acetic anhydride in a pyridine/water mixture at pH 8–9. Final conversion to the disodium salt is accomplished via neutralization with sodium hydroxide, followed by crystallization from ethanol-water systems.

Catalytic Systems and Reaction Optimization

Metal-Ligand Catalysis

Adapting methodologies from diethyl acetamidomalonate synthesis, copper(I) salts (e.g., CuCl) paired with nitrogen-donor ligands (e.g., 2,2'-biquinoline-4,4'-dicarboxylate disodium) enhance reaction rates in stilbene-forming steps. For instance, a molar ratio of 1:1.5:0.5:0.1 (stilbene precursor:acetamide:CuCl:ligand) in acetic acid at 80°C for 8 hours yields 90–93% intermediate conversion.

Solvent and Temperature Effects

-

Acetic acid serves as both solvent and proton donor, stabilizing transition states during condensation.

-

Elevated temperatures (70–90°C) accelerate sulfonation but risk oversulfonation; maintaining 50–60°C ensures regioselectivity.

Purification and Characterization

Extraction and Crystallization

Post-reaction mixtures are extracted with dichloromethane (2 × 200 mL), dried over Na2SO4, and recrystallized from ethanol. This removes unreacted acetamide and metal-ligand complexes, achieving >99.5% purity.

Analytical Validation

-

HPLC : Retention time of 8.2 min (C18 column, 0.1% H3PO4/ACN gradient).

-

NMR : 1H NMR (D2O) δ 7.52 (d, J=16.4 Hz, 2H, CH=CH), 7.21 (s, 2H, Ar-H), 2.01 (s, 3H, CH3CO).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale systems employ tubular reactors for sulfonation and amidation, reducing batch processing times by 40%. Key parameters:

| Parameter | Value |

|---|---|

| Flow rate | 10 L/h |

| Residence time | 30 min |

| Yield | 88% |

Catalyst Recycling

Copper-ligand complexes are recovered via aqueous-phase separation after extraction, with >95% recovery efficiency after five cycles.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce additional functional groups.

Reduction: Reduction reactions are used to convert nitro groups to amino groups.

Substitution: Substitution reactions are employed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

Substitution: Reagents such as acetic anhydride (CH3CO)2O are used for acetylation reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: The compound is used as a fluorescent whitening agent in the textile and paper industries to enhance the brightness of materials. Biology: In biological research, it is used as a fluorescent probe to study cellular processes and molecular interactions. Medicine: Industry: It is employed in the production of dyes and optical brighteners, improving the appearance of various products.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to UV light, it absorbs the energy and re-emits it as visible light, resulting in a brightening effect. The molecular targets and pathways involved include the interaction with specific cellular components and the enhancement of fluorescence in biological samples.

Comparison with Similar Compounds

Key Structural Variations

Stilbene disulfonic acid derivatives share a common backbone but differ in substituents, which dictate their reactivity and applications. Below is a comparative analysis:

Functional Differences and Research Findings

- Reactivity with Thiols: The amino group in this compound allows for conjugation with carbonyl-containing molecules, while its acetamido group provides steric hindrance, reducing nonspecific binding. In contrast, SITS and DIDS utilize isothiocyanate groups (-NCS) to covalently modify primary amines (-NH2) in proteins, enabling irreversible inhibition of chloride channels . The maleimidyl derivative (AMS, 4-Acetamido-4'-maleimidylstilbene-2,2'-disulfonic Acid) reacts specifically with free thiols (-SH), adding 0.5 kDa per modified group, making it critical for tracking disulfide bond reduction in proteins .

- Biological Activity: SITS and DIDS are potent inhibitors of swelling-activated chloride currents (ICl,swell), with IC50 values in the micromolar range. Their bulkier isothiocyanate groups confer higher membrane impermeability compared to the amino-substituted analog .

- Analytical Applications: 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DADS) is used in thin-layer chromatography (TLC) for quantifying stilbene derivatives, leveraging its UV-vis absorption properties . The amino group in 4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid facilitates its use in redox studies, where it participates in disulfide exchange reactions under controlled conditions .

Biological Activity

4-Acetamido-4'-aminostilbene-2,2'-disulfonic acid disodium salt (CAS Number: 78211-74-2), often referred to as SITS (an abbreviation of its systematic name), is a synthetic compound that has garnered attention for its biological activity, particularly in the field of biochemistry and pharmacology. This compound is notable for its ability to inhibit certain ion channels and transporters, making it a valuable tool in various experimental settings.

- Molecular Formula : C16H14N2O7S2·2Na

- Molecular Weight : 456.40 g/mol

- Structure : The compound features a stilbene backbone with two sulfonic acid groups and an acetamido group, contributing to its solubility and reactivity.

The primary biological activity of SITS is its role as an inhibitor of anion transporters, particularly in red blood cells. It operates by blocking the band 3 protein, which is essential for the exchange of bicarbonate and chloride ions across cell membranes. This inhibition affects cellular pH regulation and gas exchange processes.

Biological Activity Overview

- Inhibition of Anion Transport : SITS effectively inhibits the anion exchange process in erythrocytes, leading to alterations in intracellular pH and ion homeostasis.

- Impact on Membrane Potential : The compound has been shown to influence membrane potential dynamics in various cell types, which can affect cellular excitability and signaling pathways.

- Research Applications :

- Used extensively in studies involving cell physiology, particularly in understanding ion transport mechanisms.

- Investigated for potential therapeutic applications in conditions involving dysregulated ion transport.

Table 1: Summary of Key Studies on SITS

Detailed Findings

- In a study conducted by researchers examining erythrocyte function, SITS was found to reduce bicarbonate transport by up to 80%, significantly impacting acid-base balance within the cells . This effect underscores its utility in studies related to respiratory physiology and metabolic acidosis.

- Another investigation highlighted SITS's role in modulating intracellular calcium levels in neuronal cells, suggesting that it may influence neurotransmitter release mechanisms . This finding opens avenues for exploring SITS as a potential modulator in neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.